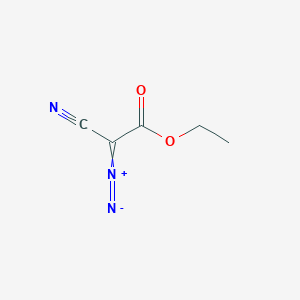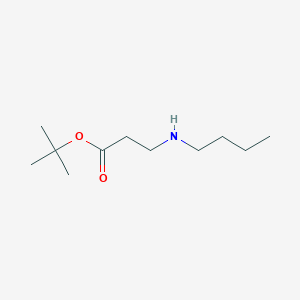
2,5-Dimethyldihydro-2H-pyran-4(3H)-one
Overview
Description
2,5-Dimethyldihydro-2H-pyran-4(3H)-one, also known as DMP, is a cyclic ether compound that has been widely used in the field of organic synthesis. It is a colorless liquid with a fruity odor and is mainly used as a solvent in chemical reactions.
Mechanism of Action
The mechanism of action of 2,5-Dimethyldihydro-2H-pyran-4(3H)-one is not well understood. It is believed that 2,5-Dimethyldihydro-2H-pyran-4(3H)-one acts as a Lewis acid catalyst, which can activate electrophiles and facilitate the formation of carbon-carbon bonds. 2,5-Dimethyldihydro-2H-pyran-4(3H)-one has also been shown to participate in hydrogen bonding interactions, which can enhance the reactivity of certain substrates.
Biochemical and Physiological Effects:
2,5-Dimethyldihydro-2H-pyran-4(3H)-one has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a mutagen or carcinogen. 2,5-Dimethyldihydro-2H-pyran-4(3H)-one has been used as a food flavoring agent and has been approved by the FDA for use in food products.
Advantages and Limitations for Lab Experiments
2,5-Dimethyldihydro-2H-pyran-4(3H)-one has several advantages as a solvent and reagent in chemical reactions. It has a low boiling point and is highly soluble in many organic solvents. It is also relatively inexpensive and easy to handle. However, 2,5-Dimethyldihydro-2H-pyran-4(3H)-one has some limitations, such as its low reactivity towards certain substrates and its tendency to form unstable intermediates.
Future Directions
There are several future directions for the research and development of 2,5-Dimethyldihydro-2H-pyran-4(3H)-one. One area of interest is the synthesis of new natural products and pharmaceutical compounds using 2,5-Dimethyldihydro-2H-pyran-4(3H)-one as a key reagent. Another area of interest is the development of new catalysts based on the structure of 2,5-Dimethyldihydro-2H-pyran-4(3H)-one, which can improve the efficiency and selectivity of chemical reactions. Furthermore, the biochemical and physiological effects of 2,5-Dimethyldihydro-2H-pyran-4(3H)-one need to be further studied to fully understand its potential applications in the food and pharmaceutical industries.
Conclusion:
In conclusion, 2,5-Dimethyldihydro-2H-pyran-4(3H)-one is a cyclic ether compound that has been widely used in the field of organic synthesis. It has several advantages as a solvent and reagent, and has been used in the synthesis of various natural products and pharmaceutical compounds. The mechanism of action of 2,5-Dimethyldihydro-2H-pyran-4(3H)-one is not well understood, and its biochemical and physiological effects need to be further studied. There are several future directions for the research and development of 2,5-Dimethyldihydro-2H-pyran-4(3H)-one, which can lead to new discoveries and applications in the field of organic chemistry.
Scientific Research Applications
2,5-Dimethyldihydro-2H-pyran-4(3H)-one has been widely used in the field of organic synthesis as a solvent and reagent. It has been used in the synthesis of various natural products, such as (+)-discodermolide, (+)-neopeltolide, and (+)-spongistatin 1. 2,5-Dimethyldihydro-2H-pyran-4(3H)-one has also been used in the synthesis of pharmaceutical compounds, such as the anti-cancer drug paclitaxel. In addition, 2,5-Dimethyldihydro-2H-pyran-4(3H)-one has been used in the synthesis of polymers, such as polyesters and polyurethanes.
properties
IUPAC Name |
2,5-dimethyloxan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-4-9-6(2)3-7(5)8/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOPQTIXXGNDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(CO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B3277456.png)
![N,N-dimethylbenzo[d]thiazole-2-sulfonamide](/img/structure/B3277462.png)

![[2-(1,3-Dioxoisoindol-2-yl)-2-methylpropyl] 4-methylbenzenesulfonate](/img/structure/B3277471.png)

